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Compound of Interest |

Compound Name: p-Chlorophenyl methyl sulfoxide
CAS No.: 934-73-6

Cat. No.: B1581415

\

Executive Summary

p-Chlorophenyl methyl sulfoxide (CAS: 934-73-6), also known as 1-chloro-4-
(methylsulfinyl)benzene, represents a critical structural motif in medicinal chemistry, serving as
both a metabolic marker for thioether-containing drugs and a chiral scaffold in asymmetric
synthesis. Unlike its sulfide precursor, the sulfoxide moiety introduces a center of chirality at the
sulfur atom, necessitating rigorous physicochemical characterization and enantioselective
analysis. This guide provides a definitive technical profile of the compound, synthesizing
experimental spectral data, validated synthetic protocols, and metabolic pathway mapping to
support high-integrity research applications.

Physicochemical Profile

The following data aggregates experimental values and predictive models suitable for

establishing analytical standards.

Table 1: Core Physicochemical Properties
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Property Value | Range Condition / Note
Molecular Formula CsH-CIOS
Molecular Weight 174.65 g/mol Monoisotopic Mass: 173.99
Appearance White crystalline solid Hygroscopic
] ] Sharp transition indicating high
Melting Point 45— 46 °C )
purity [1]
- ) @ 5 Torr (Vacuum distillation
Boiling Point 135-136 °C )
required) [1]
Density ~1.30 g/cm?3 Predicted
Moderately lipophilic;
LogP (Octanol/Water) 1.70
membrane permeable
B Ethanol, DMSO, Chloroform,
Solubility Soluble )
Dichloromethane
Solubility Insoluble/Low Water, Hexane
o ] Contains one stereogenic
Chirality Racemic ()

sulfur center

Spectral Characterization

Accurate identification relies on distinct spectral signatures, particularly the differentiation
between the sulfoxide, sulfide (precursor), and sulfone (over-oxidation product).

Nuclear Magnetic Resonance (NMR)

The electron-withdrawing nature of the sulfinyl group (-S(=0)-) deshields the methyl protons
significantly compared to the sulfide, but less than the sulfone.

e 'H NMR (400 MHz, CDCls):

o 0 7.58 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the sulfoxide group. Deshielded by
the anisotropic effect of the S=0O bond.
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o 0 7.49 (d, J = 8.5 Hz, 2H): Aromatic protons ortho to the chlorine atom.

o 0 2.71 (s, 3H): Methyl group. This singlet is diagnostic; it appears downfield from the
sulfide methyl (~2.4 ppm) and upfield from the sulfone methyl (~3.0 ppm) [2].

e 13C NMR (100 MHz, CDCls):

o 0 144.07: Ipso-carbon attached to Sulfur (C-S).

o

0 137.20: Ipso-carbon attached to Chlorine (C-Cl).

[¢]

0 129.60: Aromatic CH (meta to sulfoxide).

[¢]

0 124.92: Aromatic CH (ortho to sulfoxide).

[e]

0 43.95: Methyl carbon (S-CHs).

Infrared Spectroscopy (FT-IR)

e S=0 Stretch: A strong, characteristic band appearing at 1035-1050 cm~2. This band is highly
sensitive to hydrogen bonding and solvent effects. Absence of bands at 1150/1300 cm™1
(characteristic of O=S=0 sulfones) confirms selective oxidation.

Mass Spectrometry (EI-MS)[4][5][6]

e Molecular lon (M*): m/z 174 and 176 (3:1 ratio due to 3>CI/3’Cl isotopes).
e Base Peak: Often m/z 159 [M — CHs]*, resulting from the cleavage of the methyl group.

o Fragmentation: Loss of the sulfinyl oxygen is less common in El than the loss of the methyl
radical or the expulsion of SO to form the chlorobenzene radical cation (m/z 112).

Synthetic & Redox Chemistry

The synthesis of p-chlorophenyl methyl sulfoxide requires controlled oxidation to prevent the
formation of the sulfone (p-chlorophenyl methyl sulfone).

Protocol: Selective Oxidation using Sodium Periodate
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Rationale: Sodium periodate (NalOa) is preferred over peroxides (e.g., mMCPBA, H203) for this
transformation because it allows for precise stoichiometric control and operates under mild
conditions that suppress over-oxidation [3].

Step-by-Step Methodology:

» Preparation: Dissolve p-chlorothioanisole (1.0 equiv) in a 1:1 mixture of Methanol/Water.
Cool to 0 °C in an ice bath.

o Oxidation: Add Sodium Periodate (NalOas, 1.05 equiv) portion-wise over 20 minutes. The
slight excess ensures complete conversion of the sulfide.

» Reaction: Stir at 0 °C for 2 hours, then allow to warm to room temperature overnight. Monitor
via TLC (SiOz; EtOAc/Hexane 1:1). The sulfoxide is significantly more polar (lower R_f) than
the sulfide.

o Work-up: Filter off the precipitated sodium iodate (NalOs) byproduct. Extract the filtrate with
Dichloromethane (DCM).

 Purification: Wash the organic layer with brine, dry over anhydrous MgSOa4, and concentrate
in vacuo.

 Validation: If sulfone impurities are detected (by NMR methyl shift at ~3.0 ppm), purify via
silica gel flash chromatography or recrystallization from Ether/Pentane.

Diagram 1: Synthesis and Redox Cycle

This diagram illustrates the stepwise oxidation and the potential for metabolic reduction.

Over-oxidation
(MCPBA or CYP450) - p-Chlorophenyl
Methyl Sulfone

Oxidation
p-Chlorothioanisole (NalO4 or FMO)

(Sulfide) Reduction (Chiral Center)
(Msr Enzymes)

p-Chlorophenyl
Methyl Sulfoxide

Figure 1: Redox Interconversion Pathway
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Figure 1: Stepwise oxidation from sulfide to sulfone, highlighting the central stability of the
sulfoxide.

Biological & Metabolic Context

In drug development, the sulfoxide moiety is not pharmacologically inert. It serves as a "soft

spot" for metabolic interconversion.

Chiral Sulfoxidation

The conversion of the achiral sulfide to the sulfoxide generates a stereocenter.

e Enzymatic Drivers: Cytochrome P450 (CYP) isozymes and Flavin-containing
Monooxygenases (FMOSs) catalyze this reaction.

o Stereoselectivity: Depending on the specific enzyme isoform (e.g., CYP3A4 vs. CYP2C9),
the metabolism may preferentially yield the (R)-(+) or (S)-(-) enantiomer. This enantiomeric
enrichment can influence the pharmacokinetic profile and toxicity of the parent drug [4].

e Reductase Activity: Unlike sulfones, sulfoxides can be reduced back to sulfides by
Methionine Sulfoxide Reductase (Msr) enzymes, creating a futile redox cycle that consumes
cellular reducing equivalents (NADPH).

Diagram 2: Metabolic Fate

Visualizing the biological processing of the thioether moiety.
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Figure 2: Stereoselective Metabolic Pathways

Click to download full resolution via product page
Figure 2: Divergent metabolic pathways yielding enantiomeric sulfoxides and terminal sulfones.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [p-Chlorophenyl Methyl Sulfoxide: Physicochemical
Profiling & Synthetic Methodologies]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1581415#physicochemical-properties-of-p-
chlorophenyl-methyl-sulfoxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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